molecular formula C18H23O2P B598215 Bis(2-isopropoxyphenyl)phosphine CAS No. 1202864-41-2

Bis(2-isopropoxyphenyl)phosphine

Cat. No.: B598215
CAS No.: 1202864-41-2
M. Wt: 302.354
InChI Key: YIPWRRYMXFYATQ-UHFFFAOYSA-N
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Description

Bis(2-isopropoxyphenyl)phosphine is an organophosphorus compound with the molecular formula C18H23O2P. It is a tertiary phosphine, characterized by the presence of two isopropoxyphenyl groups attached to a phosphorus atom. This compound is used as a ligand in various catalytic reactions, particularly in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-isopropoxyphenyl)phosphine can be synthesized through the reaction of 2-isopropoxyphenylmagnesium bromide with chlorophosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

2C9H11OMgBr+PCl3(C9H11O)2PCl+2MgBrCl2 \text{C}_9\text{H}_{11}\text{OMgBr} + \text{PCl}_3 \rightarrow \text{(C}_9\text{H}_{11}\text{O)}_2\text{PCl} + 2 \text{MgBrCl} 2C9​H11​OMgBr+PCl3​→(C9​H11​O)2​PCl+2MgBrCl

The resulting product, bis(2-isopropoxyphenyl)chlorophosphine, is then treated with a reducing agent such as lithium aluminum hydride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-isopropoxyphenyl)phosphine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium tert-butoxide, and solvents like toluene or dimethylformamide. The reactions typically occur under inert atmospheres to prevent oxidation .

Major Products

The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Buchwald-Hartwig coupling, the product is an arylamine .

Scientific Research Applications

Bis(2-isopropoxyphenyl)phosphine is used extensively in scientific research due to its versatility as a ligand. Some of its applications include:

    Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It is employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: It is used in the synthesis of drug candidates and in medicinal chemistry research.

    Industry: It is utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which bis(2-isopropoxyphenyl)phosphine exerts its effects involves its role as a ligand in catalytic reactions. It coordinates with metal centers, stabilizing the reactive intermediates and facilitating the formation of the desired products. The phosphorus atom in the compound acts as a nucleophile, forming bonds with electrophilic metal centers and enhancing the reactivity of the catalytic complex .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to bis(2-isopropoxyphenyl)phosphine include:

Uniqueness

This compound is unique due to the presence of isopropoxy groups, which provide steric hindrance and influence the electronic properties of the phosphorus atom. This makes it particularly effective in certain catalytic reactions where other ligands may not perform as well .

Properties

IUPAC Name

bis(2-propan-2-yloxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23O2P/c1-13(2)19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)20-14(3)4/h5-14,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPWRRYMXFYATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1PC2=CC=CC=C2OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736797
Record name Bis{2-[(propan-2-yl)oxy]phenyl}phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202864-41-2
Record name Bis{2-[(propan-2-yl)oxy]phenyl}phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202864-41-2
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